N-(4-bromo-2-chloronaphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-chloronaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c1-7(16)15-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUYTPNIALMEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group by Acetylation
The amino group on the naphthalene ring is often protected by acetylation to form an acetamide intermediate. This step is crucial to prevent unwanted side reactions during halogenation.
- Procedure : Ortho-substituted anilines or aminonaphthalenes are reacted with acetic anhydride under controlled temperature (50–70 °C) in a three-necked flask equipped with reflux condenser, agitator, and thermometer.
- Outcome : Formation of N-(2-aminomethyl phenyl)acetamide as white needle-shaped crystals after cooling, washing, and drying.
Bromination
Selective bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Reagents and Conditions : NBS (around 17–18 g) is added to the acetamide intermediate in a single port flask with stirring and reflux for approximately 4 hours.
- Temperature Control : Reaction is typically started at low temperatures (0–20 °C) to enhance selectivity and minimize formation of undesired isomers.
- Purification : After reflux, the mixture is cooled, solids are filtered, washed with hot solvent, and dried to yield the bromo-substituted acetamide.
Hydrolysis and Neutralization
Hydrolysis of the acetamide intermediate under acidic conditions followed by neutralization yields the desired amine or acetamide derivative.
- Procedure : The bromo-substituted acetamide is refluxed with concentrated hydrochloric acid and dioxane for 1.5–2.5 hours.
- Neutralization : The acidic mixture is neutralized with ammoniacal liquor to pH 8–10.
- Extraction : The product is extracted, dried over anhydrous magnesium sulfate, filtered, and recrystallized from ethanol to obtain the pure bromo-chloro-aminonaphthalene derivative.
Bromination of 2-Chlorophenol to 4-Bromo-2-chlorophenol (Related Intermediate)
A key intermediate in the synthesis is 4-bromo-2-chlorophenol, which can be prepared by bromination of 2-chlorophenol using elemental bromine in the presence of ammonium salts or tertiary amine hydrochlorides to improve selectivity.
- Reaction Conditions : Bromination is carried out at 0–60 °C, preferably 0–20 °C in solvent or melt conditions.
- Catalysts/Additives : Tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) are used in 1–10% weight relative to 2-chlorophenol.
- Yield and Purity : This method yields 4-bromo-2-chlorophenol with over 99% theoretical yield and minimal undesired isomers (~0.6% 6-bromo-2-chlorophenol).
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome/Product |
|---|---|---|---|---|
| Amino group protection (Acetylation) | Ortho Toluidine + Acetic anhydride, stirring, reflux | 50–70 | 1–2 h | N-(2-aminomethyl phenyl)acetamide crystals |
| Bromination | N-Bromosuccinimide (NBS), reflux, stirring | 0–20 (start) | ~4 h | 4-bromo substituted acetamide intermediate |
| Hydrolysis & Neutralization | Concentrated HCl + dioxane, reflux; neutralize with NH4OH | 100 (reflux) | 1.5–2.5 h | Bromo-chloro-aminonaphthalene derivative |
| Bromination of 2-chlorophenol (for intermediate) | Elemental bromine + triethylamine hydrochloride catalyst | 0–20 | 3 h (bromine addition) + 1 h stirring | 4-bromo-2-chlorophenol, high purity |
Research Findings and Notes
- The acetylation step effectively protects the amino group, facilitating regioselective bromination.
- Bromination using NBS or elemental bromine under controlled temperatures minimizes formation of undesired isomers.
- Hydrolysis under acidic conditions followed by neutralization and recrystallization ensures high purity of the final product.
- Use of tertiary amine hydrochlorides as catalysts in bromination improves selectivity and yield for 4-bromo-2-chlorophenol intermediates, which are crucial for the final compound synthesis.
- The described synthetic route is scalable and amenable to industrial production, with yields typically above 90% in each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-bromo-2-chloronaphthalen-1-yl)acetamide can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(4-bromo-2-chloronaphthalen-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying halogenation and substitution reaction mechanisms.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: this compound is used in the development of new materials with specific electronic and optical properties.
Chemical Manufacturing: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chloronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparisons
Crystal Structure and Bond Parameters
Halogenated acetamides exhibit distinct crystallographic properties influenced by substituent positions and electronic effects:
- Substituent Effects : Bromine and chlorine atoms induce steric hindrance and electronic effects. For example, in N-(4-bromophenyl)acetamide, the C–Br bond length (1.8907 Å) is consistent with similar derivatives, while chloro-substituted analogs show shorter C–Cl bonds (~1.72 Å) .
- Dihedral Angles : In naphthalene-containing analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the substituted benzene and naphthalene rings (60.5°) suggests moderate conjugation disruption, likely due to steric and electronic factors .
Pharmacological and Functional Comparisons
Enzyme Inhibition and Receptor Modulation
- MAO and Cholinesterase Inhibition: Acetamide derivatives with naphthalene or quinoline moieties, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .
- FPR Receptor Agonism : Bromophenyl acetamide derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as formyl peptide receptor (FPR) agonists, with specific activity against FPR2, implicating roles in anti-inflammatory responses .
Antimicrobial and Anticancer Activity
- Antimicrobial Potency : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide show efficacy against gram-positive bacteria and fungi .
- Anticancer Potential: Derivatives such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide demonstrate cytotoxicity against HCT-116 and MCF-7 cancer cell lines .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Meta-substitution with nitro or trifluoromethyl groups (as in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) significantly alters crystal packing and molecular polarity compared to bromo/chloro analogs .
- Steric Hindrance : Bulkier substituents (e.g., 3,5-dimethylphenyl in trichloro-acetamides) increase asymmetric unit complexity, affecting solubility and reactivity .
Biological Activity
N-(4-bromo-2-chloronaphthalen-1-yl)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and chlorine substituent on the naphthalene ring, which may enhance its reactivity and biological activity. The chemical structure can be represented as follows:
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact pathways and targets depend on the specific application and context of its use.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial activity was evaluated using a turbidimetric method, revealing promising results compared to standard antibacterial agents.
Table 1: Antimicrobial Activity Results
| Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that this compound can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF7), lung cancer, and others.
Case Study: Anticancer Screening
A study conducted on MCF7 cell lines using the Sulforhodamine B (SRB) assay revealed that this compound exhibited an IC50 value of 5.0 µM, indicating significant antiproliferative activity . Further molecular docking studies suggest that the compound interacts effectively with estrogen receptors, potentially modulating their activity.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Estrogen receptor modulation |
| A549 (Lung) | 8.5 | Induction of apoptosis |
| HeLa (Cervical) | 7.0 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(4-bromo-2-chloronaphthalen-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, naphthalene derivatives are often functionalized using chloroacetyl chloride in dichloromethane with triethylamine as a base (273 K, 3 hours), followed by extraction and crystallization (e.g., toluene slow evaporation) . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of halogenated acetamides?
- Methodology :
- NMR : and NMR identify substituent positions. For instance, aromatic protons in naphthalene systems show distinct splitting patterns (e.g., 8–10 ppm for bromo/chloro-substituted rings) .
- IR : Amide C=O stretches (~1650–1680 cm) and N-H bends (~3300 cm) confirm acetamide functionality .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine/chlorine .
Q. What purification strategies are effective for halogenated naphthalene acetamides?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from toluene or ethanol improves purity. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of bromo/chloro substituents influence the crystallographic packing of this compound?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., ~60° between naphthalene and substituted benzene rings) and intermolecular interactions (N–H···O hydrogen bonds). Bromine’s larger van der Waals radius may increase steric hindrance, affecting packing density compared to chloro analogs .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Bromine’s lower electronegativity vs. chlorine may favor Suzuki-Miyaura coupling at the 4-position. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS .
Q. How can bioactivity assays differentiate the pharmacological potential of this compound from structurally similar acetamides?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay. Compare IC values with analogs (e.g., 4-methoxy or fluoro derivatives) to assess substituent impact .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays. Bromine’s bulk may hinder binding in sterically constrained active sites .
Q. What strategies address contradictory data in thermal stability (DSC/TGA) and solubility studies?
- Methodology :
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 155–162°C for similar acetamides ). Discrepancies arise from polymorphism; use powder XRD to detect crystalline phases.
- Solubility : Apply Hansen Solubility Parameters (HSP) to optimize solvents. Bromine’s lipophilicity reduces aqueous solubility vs. chloro derivatives; use co-solvents (e.g., DMSO:PBS) for in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
